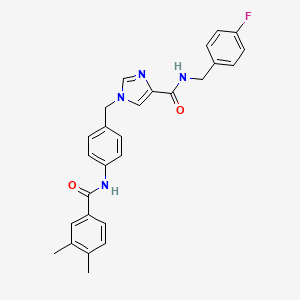
1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C27H25FN4O2 and its molecular weight is 456.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide is a synthetic derivative of imidazole known for its potential pharmacological applications. Imidazole derivatives have been widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H24FN3O
- Molecular Weight : 393.46 g/mol
The compound features an imidazole ring substituted with various functional groups that are believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In a study examining various imidazole compounds, it was found that derivatives with electron-withdrawing groups (like fluorine) showed enhanced activity against pathogenic microorganisms. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Methicillin | 16 |
| Escherichia coli | 16 | Ampicillin | 8 |
| Pseudomonas aeruginosa | 64 | Ciprofloxacin | 32 |
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. The compound was tested against several cancer cell lines, including HL-60 (human leukemia), MCF-7 (breast cancer), and A549 (lung cancer). Results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
In a controlled study involving HL-60 cells, the compound exhibited an IC50 value of 10 µM, significantly lower than that of standard chemotherapeutic agents like doxorubicin (IC50 = 20 µM). Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The imidazole ring is known to interact with various enzymes, potentially inhibiting their function.
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
- DNA Interaction : Preliminary studies suggest that the compound can intercalate with DNA, disrupting replication and transcription processes.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments revealed no significant adverse effects at therapeutic doses in animal models.
Propiedades
IUPAC Name |
1-[[4-[(3,4-dimethylbenzoyl)amino]phenyl]methyl]-N-[(4-fluorophenyl)methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O2/c1-18-3-8-22(13-19(18)2)26(33)31-24-11-6-21(7-12-24)15-32-16-25(30-17-32)27(34)29-14-20-4-9-23(28)10-5-20/h3-13,16-17H,14-15H2,1-2H3,(H,29,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEYNPLIDZBJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













